molecular formula C12H16I2N2O3 B12593614 2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine CAS No. 500888-38-0

2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine

Cat. No.: B12593614
CAS No.: 500888-38-0
M. Wt: 490.08 g/mol
InChI Key: MUMQVDOLWUGPNB-UHFFFAOYSA-N
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Description

2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine: is a complex organic compound characterized by the presence of iodine, nitro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,6-diiodo-4-nitrophenol.

    Ether Formation: The phenol group is then reacted with diethylamine to form the desired ether linkage.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or thiol-substituted products.

Scientific Research Applications

2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its iodine and nitro functionalities which can interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms can form halogen bonds, while the nitro group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diiodo-4-nitrophenol: Shares the diiodo and nitro functionalities but lacks the ether and amine groups.

    2,6-Diiodo-4-nitroanisole: Similar structure but with a methoxy group instead of the diethylamine group.

    2,6-Diiodo-4-nitrophenyl acetate: Contains an acetate group instead of the diethylamine group.

Uniqueness

2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine is unique due to the combination of its ether linkage and diethylamine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

500888-38-0

Molecular Formula

C12H16I2N2O3

Molecular Weight

490.08 g/mol

IUPAC Name

2-(2,6-diiodo-4-nitrophenoxy)-N,N-diethylethanamine

InChI

InChI=1S/C12H16I2N2O3/c1-3-15(4-2)5-6-19-12-10(13)7-9(16(17)18)8-11(12)14/h7-8H,3-6H2,1-2H3

InChI Key

MUMQVDOLWUGPNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1I)[N+](=O)[O-])I

Origin of Product

United States

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